PRMT5 Inhibition Potency Comparison with Advanced Pyrazine Carboxamide Inhibitors
In an in vitro colorimetric enzyme assay evaluating inhibition of human full-length PRMT5 expressed in Sf9 cells, 3-Methoxy-5-methylpyrazine-2-carboxamide demonstrated an IC50 value of >50,000 nM, indicating extremely weak activity [1]. In stark contrast, advanced pyrazinecarboxamide-based PRMT5 inhibitors, such as those described in patent literature, achieve nanomolar potency; for example, optimized compounds in the same chemical space have been reported with IC50 values as low as 0.33 µM (330 nM) . This quantitative difference highlights that 3-Methoxy-5-methylpyrazine-2-carboxamide is not a potent PRMT5 inhibitor and serves a different research purpose.
| Evidence Dimension | Inhibition of human PRMT5 (IC50) |
|---|---|
| Target Compound Data | >50,000 nM |
| Comparator Or Baseline | Optimized pyrazine-2-carboxamide PRMT5 inhibitors (e.g., compound 17) exhibit IC50 = 0.33 µM (330 nM) |
| Quantified Difference | Target compound >150-fold less potent |
| Conditions | In vitro colorimetric enzyme assay using human full-length PRMT5 expressed in Sf9 cells |
Why This Matters
This data explicitly identifies a target where the compound is inactive, guiding users away from futile procurement for PRMT5 inhibition studies.
- [1] BindingDB. Entry BDBM50089221 (CHEMBL3577854). 3-Methoxy-5-methylpyrazine-2-carboxamide activity data. View Source
